molecular formula C19H21ClFN3 B3039952 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1420975-03-6

1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B3039952
CAS No.: 1420975-03-6
M. Wt: 345.8 g/mol
InChI Key: NDJRJWSLOJNDGT-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a piperidinyl group, and a benzoimidazole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Benzoimidazole Core: The benzoimidazole core is synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzoimidazole intermediate.

    Attachment of the Fluorobenzyl Group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-piperidin-4-ylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3.ClH/c20-16-7-5-14(6-8-16)13-23-18-4-2-1-3-17(18)22-19(23)15-9-11-21-12-10-15;/h1-8,15,21H,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJRJWSLOJNDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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